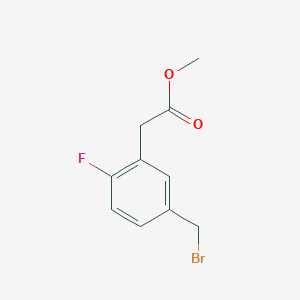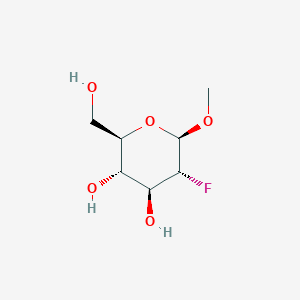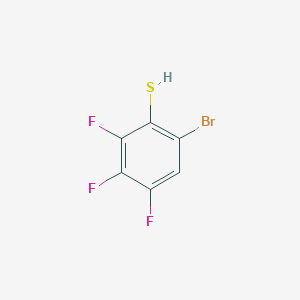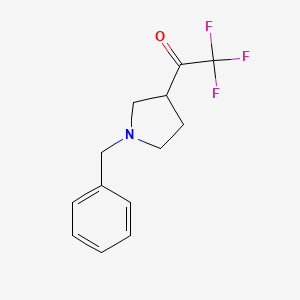
1-Benzyl-3-(trifluoroacetyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(trifluoroacetyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a trifluoroacetyl group and a benzyl group attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(trifluoroacetyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the by-products.
Reaction Scheme:
1-Benzylpyrrolidine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
化学反应分析
Types of Reactions
1-Benzyl-3-(trifluoroacetyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups present in the molecule.
Substitution: The benzyl group or the trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a simpler alkane or alcohol.
科学研究应用
1-Benzyl-3-(trifluoroacetyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as its use in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-benzyl-3-(trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
- 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
- 1-Benzyl-3-(trifluoromethyl)pyrrolidine
- 1-Benzyl-3-(trifluoromethyl)phenoxy)pyrrolidine
Comparison
Compared to these similar compounds, 1-benzyl-3-(trifluoroacetyl)pyrrolidine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
属性
分子式 |
C13H14F3NO |
|---|---|
分子量 |
257.25 g/mol |
IUPAC 名称 |
1-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(18)11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
OAYADUDYLHJCBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C(=O)C(F)(F)F)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
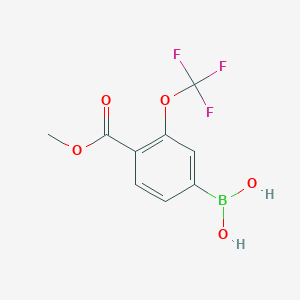
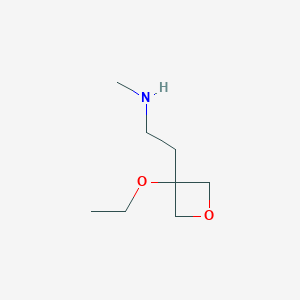
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)


